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Compound of Interest

Compound Name: 1,4-Bis(2-carboxyethyl)piperazine

Cat. No.: B1329527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of

numerous therapeutic agents. This guide provides a comparative analysis of piperazine

dicarboxylic acid derivatives, a class of compounds with burgeoning interest for their potential

pharmacological activities. While direct comparative studies on 1,4-Bis(2-
carboxyethyl)piperazine derivatives are limited in publicly available literature, this guide

synthesizes data from closely related dicarboxylic acid and 1,4-disubstituted piperazine

derivatives to offer valuable insights into their structure-activity relationships and therapeutic

promise in oncology and neuropharmacology.

Quantitative Bioactivity Data
The following tables summarize the biological activities of various piperazine derivatives,

providing a basis for comparison. It is important to note that the derivatives presented are

structurally varied, and direct comparisons should be made with consideration of the different

substitution patterns.

Table 1: Comparative Anticancer Activity of Piperazine Derivatives
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Compound ID Description
Cancer Cell
Line

Activity
(IC50/GI50 in
µM)

Reference

Vindoline-

piperazine

conjugate 23

Vindoline-[4-

(trifluoromethyl)b

enzyl]piperazine

conjugate

MDA-MB-468

(Breast)
1.00 [1]

Vindoline-

piperazine

conjugate 25

Vindoline-[1-

bis(4-

fluorophenyl)met

hyl]piperazine

conjugate

HOP-92 (Non-

small cell lung)
1.35 [1]

Compound 7a

2,3-

dihydropyrido[2,3

-d]pyrimidin-4-

one derivative

NCI-H460

(Lung), HepG2

(Liver), HCT-116

(Colon)

Higher

cytotoxicity than

doxorubicin

Compound 3n

Alepterolic acid

arylformyl

piperazinyl

derivative

MDA-MB-231

(Triple-negative

breast cancer)

5.55 ± 0.56 [2]

Compound 11

3,6-

diunsaturated

2,5-

diketopiperazine

derivative

A549 (Lung) /

Hela (Cervical)
1.2 / 0.7 [3]

Compound 7a

(phthalazine

derivative)

1,4-disubstituted

phthalazine

derivative

MDA-MB-231

(Breast)
0.00084 [1]

Table 2: Comparative Neuropharmacological Activity of Piperazine Derivatives
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Compound ID Description
Biological
Target/Assay

Activity
(Ki/IC50)

Reference

Compound 18i

N(1)-substituted

cis-piperazine-

2,3-dicarboxylic

acid derivative

GluK1 kainate

receptor

antagonist

Potent

antagonist
[4]

Compound (-)-4

N(1)-substituted

cis-piperazine-

2,3-dicarboxylic

acid derivative

GluK1 kainate

receptor

antagonist

Potent

antagonist
[4]

Compound 4c

1,4-bis(4-

chlorobenzyl)-

piperazinyl-2-

carboxylic acid

Acetylcholinester

ase (AChE)

inhibitor

Ki = 10.18 ± 1.00

µM
[5]

Compound 7b

1,4-bis(2-

chlorobenzyl)-

piperazinyl-2-

hydroxamic acid

Butyrylcholineste

rase (BChE)

inhibitor

Ki = 1.6 ± 0.08

nM
[5]

Compound 2i
1,4-disubstituted

piperazine

5-HT, NE, and

DA reuptake

inhibitor

IC50 = 158.7 nM

(5-HT), 99 nM

(NE), 97.5 nM

(DA)

[6]

Compound 6a
Piperazine

derivative
5-HT1A Receptor Ki = 1.28 nM [7]

Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of these derivatives.

Synthesis of 1,4-Disubstituted Piperazine Derivatives
(General Protocol)
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A common method for the synthesis of 1,4-disubstituted piperazines involves the N-alkylation of

piperazine. For the synthesis of 1,4-bis(2-carboxyethyl)piperazine, a Michael addition

reaction with an acrylic acid ester followed by hydrolysis is a typical route.

Materials:

Piperazine

Methyl acrylate (or other acrylic acid esters)

Methanol (or other suitable solvent)

Hydrochloric acid

Sodium hydroxide

Procedure:

N,N'-Dialkylation: Dissolve piperazine in methanol. Add methyl acrylate dropwise to the

solution at room temperature. The reaction is typically stirred for 24-48 hours.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid by refluxing with

an aqueous solution of hydrochloric acid or sodium hydroxide.

Isolation and Purification: The product is isolated by filtration or extraction and can be

purified by recrystallization.

In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is indicative of cell viability.[8][9]

Materials:
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Cancer cell lines

96-well plates

Culture medium

Piperazine derivatives (test compounds)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them

to attach overnight.[8]

Compound Treatment: Treat the cells with various concentrations of the piperazine

derivatives for a specified period (e.g., 48 or 72 hours).[8]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals by viable cells.[8]

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.[8]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Visualizations
Signaling Pathway: Apoptosis Induction by Piperazine
Derivatives
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Many anticancer piperazine derivatives exert their effect by inducing programmed cell death, or

apoptosis. A common pathway involves the activation of caspases.

Piperazine Derivative

Bax/Bak Activation

Cell Membrane
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Cytochrome c Release

Apoptosome Formation
(Apaf-1, Cytochrome c, pro-Caspase-9)

Caspase-9 Activation
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Apoptosis

Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induced by piperazine derivatives.
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Experimental Workflow: Synthesis and Evaluation
The development of novel piperazine derivatives follows a structured workflow from synthesis

to biological evaluation.

Synthesis & Characterization Biological Evaluation

Synthesis of Derivatives Purification Structural Characterization
(NMR, MS, etc.)

In Vitro Assays
(Cytotoxicity, Enzyme Inhibition)

In Vivo Models
(Animal Studies) ADMET Profiling

Click to download full resolution via product page

Caption: General workflow for the development of piperazine derivatives.

Logical Relationship: Structure-Activity Relationship
(SAR) Considerations
The biological activity of piperazine derivatives is highly dependent on the nature and position

of their substituents.
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Caption: Key factors influencing the SAR of piperazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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